
Rutin
描述
Rutin (quercetin-3-O-rutinoside) is a flavonoid glycoside composed of the flavonol quercetin and the disaccharide rutinose (α-L-rhamnopyranosyl-(1→6)-β-D-glucopyranose). It is widely distributed in plants, including buckwheat, citrus fruits, and Sophora japonica L. . This compound exhibits antioxidant, anti-inflammatory, and anti-adipogenic properties, with demonstrated roles in improving muscle mass , reducing lipid accumulation in adipocytes , and modulating oxidative stress. Its bioactivity is influenced by its glycosylation, which affects solubility and metabolic stability .
准备方法
合成路线和反应条件: 芦丁可以通过多种方法合成。 一种常见的方法是从植物来源中提取,例如荞麦叶和槐花 . 提取方法包括乙醇提取、热水提取、热碱溶液提取、冷碱溶液提取和亚硫酸钠热碱溶液提取 .
工业生产方法: 在工业环境中,芦丁通常通过与其他化合物络合来制备,以提高其溶解度和生物利用度。 例如,芦丁可以使用喷雾干燥或冷冻干燥方法与壳寡糖络合 . 这些方法提高了芦丁的水溶性和降低了其苦味,使其更适合在功能性食品中使用 .
化学反应分析
反应类型: 芦丁会经历各种化学反应,包括氧化、还原和取代反应 . 在提取和分析过程中,芦丁可以转化为多种化合物,包括降解产物及其甲基衍生物 .
常见试剂和条件: 芦丁的提取通常涉及使用甲醇和甲醇/水混合物 . 提取时间、醇浓度和提取剂 pH 等条件会显着影响芦丁的转化和降解 .
主要形成的产物: 芦丁反应形成的主要产物包括各种转化和降解产物,其中一些以前从未报道过 .
科学研究应用
Pharmacological Properties
Rutin exhibits a wide array of pharmacological effects, which can be categorized as follows:
- Antioxidant Activity : this compound is known to scavenge free radicals and enhance the activity of antioxidant enzymes such as superoxide dismutase and catalase. This property is crucial in protecting cells from oxidative stress, which is implicated in various chronic diseases .
- Anti-inflammatory Effects : this compound has demonstrated the ability to inhibit pro-inflammatory cytokines and enzymes like cyclooxygenase-2. This action suggests its potential use in treating inflammatory conditions .
- Neuroprotective Effects : Research indicates that this compound can protect neuronal cells from oxidative damage and apoptosis. It enhances the production of neurotrophic factors, making it a candidate for managing neurodegenerative diseases such as Alzheimer's and Parkinson's .
- Antimicrobial Activity : this compound exhibits antibacterial and antifungal properties against various pathogens, indicating its potential as a natural antimicrobial agent .
Clinical Applications
This compound's clinical applications are supported by numerous studies:
Cardiovascular Health
This compound has been shown to improve endothelial function by augmenting nitric oxide production, which can lead to better vascular health. A study indicated that this compound supplementation significantly reduced blood pressure markers in patients with type 2 diabetes mellitus .
Diabetes Management
In diabetic models, this compound has demonstrated anti-diabetic effects by improving insulin sensitivity and modulating glucose uptake through the insulin signaling pathway. It has been suggested as an adjunct therapy for diabetes management .
Cancer Therapy
This compound exhibits anticarcinogenic properties by inducing apoptosis in cancer cells and inhibiting tumor growth. Studies have shown its effectiveness against various cancer types, including breast and prostate cancers .
Case Studies
Several case studies highlight the efficacy of this compound in clinical settings:
- Study on Blood Pressure Reduction : A randomized controlled trial involving diabetic patients showed that this compound supplementation led to significant reductions in systolic blood pressure and improvements in quality of life indicators .
- Neuroprotective Effects in Alzheimer's Disease : In animal models of Alzheimer's disease, this compound administration resulted in decreased levels of beta-amyloid oligomers and improved cognitive function .
Summary Table of this compound Applications
作用机制
相似化合物的比较
Structural and Functional Comparison with Similar Flavonoids
Rutin belongs to the flavonol subclass of flavonoids, sharing structural similarities with compounds like quercetin, kaempferol-3-O-rutinoside, and nicotiflorin. Key comparisons include:
Table 1: Structural and Functional Differences
Antioxidant Activity: In Vitro vs. In Vivo
A 2020 study compared six structurally similar flavonoids, highlighting this compound’s intermediate antioxidant capacity (Table 2) :
Table 2: Antioxidant Activity Rankings (Highest to Lowest)
In Vitro Activity | In Vivo Activity (C. elegans Model) |
---|---|
Quercetin > this compound > Taxifolin | Epigallocatechin > this compound > Quercetin |
Key findings:
- This compound’s glycosylation enhances stability in vitro but reduces direct radical-scavenging efficacy compared to quercetin.
- In vivo, this compound’s antioxidant effects are amplified by metabolic conversion to quercetin .
Pharmacological and Metabolic Comparisons
Osteoblast Activity
- Quercetin significantly promotes osteoblast proliferation, differentiation, and mineralization, while This compound only stimulates proliferation and inhibits differentiation .
- Mechanism: this compound’s 3-OH glycosylation limits its direct interaction with osteoblasts; bioactivity depends on hydrolysis to quercetin in vivo .
Anti-Adipogenic Effects
- This compound (2.12 g purified from Moringa oleifera) downregulates adipogenesis and improves glucose uptake via AMPK/Glut-4 activation .
- Comparative studies suggest quercetin has stronger anti-lipidemic effects due to higher membrane permeability .
Stability and Extraction Efficiency
- This compound degrades into methyl and non-methyl derivatives under prolonged heating or acidic conditions .
- Subcritical water extraction yields comparable this compound quantities to conventional methods in 10% less time .
Synergistic Interactions in Plant Matrices
This compound frequently co-occurs with kaempferol derivatives (e.g., kaempferol-3-O-rutinoside) in plants like Chenopodium formosanum and Scrophularia lucida. These combinations enhance overall antioxidant profiles . For example:
生物活性
Rutin, also known as vitamin P or quercetin-3-O-rutinoside, is a flavonoid glycoside found in various plants and is renowned for its diverse biological activities. This article provides a comprehensive overview of the pharmacological potential of this compound, focusing on its antioxidant, anti-inflammatory, neuroprotective, antidiabetic, and anticancer properties.
1. Antioxidant Activity
This compound exhibits significant antioxidant properties, which are crucial for neutralizing free radicals and protecting cells from oxidative stress. Research indicates that this compound enhances the activity of endogenous antioxidant enzymes and reduces lipid peroxidation. For instance, in a study involving streptozotocin-induced diabetic rats, this compound treatment resulted in decreased levels of malondialdehyde (MDA), a marker of oxidative stress, while increasing superoxide dismutase (SOD) and catalase activities .
2. Anti-inflammatory Effects
This compound has been shown to modulate inflammatory pathways effectively. It inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-1β in various models. In a rat model of sporadic dementia, this compound reduced neuroinflammation by downregulating glial fibrillary acidic protein and cyclooxygenase-2 levels . This anti-inflammatory action is beneficial in conditions like Alzheimer's disease, where inflammation plays a critical role in disease progression .
3. Neuroprotective Properties
This compound's neuroprotective effects have been extensively studied. It has demonstrated the ability to reduce ischemic neural apoptosis through modulation of the p53 pathway and enhancement of endogenous antioxidant defenses . Additionally, this compound has been reported to protect against neurodegenerative diseases by promoting brain-derived neurotrophic factor (BDNF) expression and inhibiting apoptosis in neuronal cells .
Case Study: this compound in Alzheimer's Disease
In clinical studies, this compound administration resulted in significant improvements in cognitive function in patients with Alzheimer's disease by reducing β-amyloid oligomeric cytotoxicity and improving overall neuronal health .
4. Antidiabetic Activity
This compound has shown promise as an antidiabetic agent. It enhances insulin sensitivity and promotes glucose uptake in muscle cells through activation of calcium-dependent pathways . In diabetic animal models, this compound treatment led to significant reductions in fasting plasma glucose and glycosylated hemoglobin levels, indicating its potential for managing diabetes .
5. Anticancer Effects
Emerging research suggests that this compound possesses anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. It modulates several signaling pathways involved in cancer progression, including the PI3K/AKT pathway and JAK-STAT signaling . In vitro studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines.
Summary of Biological Activities
常见问题
Basic Research Questions
Q. What are the primary mechanisms underlying rutin's antioxidant activity, and how can they be experimentally validated?
Methodological Approach: Use in vitro assays (e.g., DPPH radical scavenging, FRAP) to quantify antioxidant capacity. Pair these with molecular docking studies to identify binding interactions with oxidative targets like ROS-generating enzymes (e.g., NADPH oxidase) . Cell-based models (e.g., HUVECs) can validate mechanisms via gene expression analysis (e.g., Nrf2 pathway modulation) .
Q. What standardized analytical methods are recommended for quantifying this compound in plant extracts or biological samples?
Methodological Approach: High-performance liquid chromatography (HPLC) with UV detection (λ = 254–360 nm) is widely accepted. Validate protocols using reference standards (e.g., USP this compound) and parameters like LOD (0.1 µg/mL) and LOQ (0.3 µg/mL) . For complex matrices, LC-MS/MS improves specificity .
Q. How does this compound’s bioavailability vary across administration routes, and what models best assess this?
Methodological Approach: Conduct pharmacokinetic studies in rodents using oral, intravenous, or intraperitoneal routes. Measure plasma concentrations via HPLC. Compare bioavailability using AUC calculations. In vitro Caco-2 cell models can predict intestinal absorption .
Advanced Research Questions
Q. How can contradictory findings on this compound’s anti-inflammatory effects in different disease models be reconciled?
Methodological Approach: Perform meta-analyses of existing data to identify confounding variables (e.g., dosage, model species). Design comparative studies using standardized inflammation models (e.g., LPS-induced RAW264.7 macrophages vs. carrageenan-induced paw edema) to isolate context-dependent mechanisms . Validate via cytokine profiling (IL-6, TNF-α) and pathway inhibition assays (NF-κB, MAPK) .
Q. What experimental design strategies optimize this compound’s stability in formulation studies for targeted drug delivery?
Methodological Approach: Use quality-by-design (QbD) principles to test variables like pH, temperature, and excipients. Employ accelerated stability testing (40°C/75% RH) with HPLC monitoring. Nanoencapsulation (e.g., liposomes, PLGA nanoparticles) enhances stability; characterize using DLS and TEM .
Q. What novel computational approaches predict this compound’s interactions with understudied pharmacological targets?
Methodological Approach: Apply molecular dynamics simulations to assess binding kinetics with emerging targets (e.g., SARS-CoV-2 Mpro). Validate predictions via SPR (surface plasmon resonance) for affinity measurements and in vitro enzyme inhibition assays (e.g., IC50 determination) .
Q. Methodological Considerations Table
Q. Guidance for Addressing Complexities
- Data Contradictions : Use systematic reviews to contextualize findings. For example, this compound’s dual pro/anti-oxidant effects may depend on concentration thresholds—test dose-response curves across models .
- Ethical and Feasibility Criteria : Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize studies. For instance, in silico screens reduce animal use .
- Reproducibility : Document protocols rigorously (e.g., MIAME guidelines for gene expression) and share raw data via repositories like Zenodo .
属性
IUPAC Name |
2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30O16/c1-8-17(32)20(35)22(37)26(40-8)39-7-15-18(33)21(36)23(38)27(42-15)43-25-19(34)16-13(31)5-10(28)6-14(16)41-24(25)9-2-3-11(29)12(30)4-9/h2-6,8,15,17-18,20-23,26-33,35-38H,7H2,1H3/t8-,15+,17-,18+,20+,21-,22+,23+,26+,27-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKGXIBQEEMLURG-NVPNHPEKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)O)O)O)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)O)O)O)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30O16 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3022326 | |
Record name | Rutin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3022326 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
610.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Rutin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0003249 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
0.125 mg/mL | |
Record name | Rutin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01698 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Rutin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0003249 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
153-18-4 | |
Record name | Rutin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=153-18-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Rutoside [INN:JAN:NF] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000153184 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Rutin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01698 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 4H-1-Benzopyran-4-one, 3-[[6-O-(6-deoxy-.alpha.-L-mannopyranosyl)-.beta.-D-glucopyranosyl]oxy]-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Rutin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3022326 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Rutoside | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.287 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | RUTIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5G06TVY3R7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Rutin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0003249 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
125 °C | |
Record name | Rutin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01698 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Rutin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0003249 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。